molecular formula C26H26F3N5O3 B2706256 N-cyclopentyl-1,5-dioxo-4-(propan-2-yl)-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242970-51-9

N-cyclopentyl-1,5-dioxo-4-(propan-2-yl)-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2706256
CAS No.: 1242970-51-9
M. Wt: 513.521
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-1,5-dioxo-4-(propan-2-yl)-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentyl group, an isopropyl group, and a trifluoromethyl benzyl group, among other functional groups.

Preparation Methods

The synthesis of N-cyclopentyl-1,5-dioxo-4-(propan-2-yl)-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps, including the formation of the triazoloquinazoline core and the introduction of various substituents. The synthetic route typically involves the following steps:

    Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline scaffold.

    Introduction of the cyclopentyl group: This is achieved through a substitution reaction using cyclopentyl halides.

    Introduction of the isopropyl group: This step involves the use of isopropylating agents under controlled conditions.

    Introduction of the trifluoromethyl benzyl group: This is typically done using trifluoromethyl benzyl halides in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

N-cyclopentyl-1,5-dioxo-4-(propan-2-yl)-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclopentyl-1,5-dioxo-4-(propan-2-yl)-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1,5-dioxo-4-(propan-2-yl)-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-cyclopentyl-1,5-dioxo-4-(propan-2-yl)-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their biological activities.

    Triazolo[1,5-c]pyrimidine derivatives: These compounds have similar functional groups and are investigated for their potential therapeutic effects.

Properties

IUPAC Name

N-cyclopentyl-1,5-dioxo-4-propan-2-yl-2-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3N5O3/c1-15(2)33-23(36)20-11-10-17(22(35)30-19-8-3-4-9-19)13-21(20)34-24(33)31-32(25(34)37)14-16-6-5-7-18(12-16)26(27,28)29/h5-7,10-13,15,19H,3-4,8-9,14H2,1-2H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZHCBXOUNAGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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